Methyl 2-Amino-3,4-difluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3,4-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMXRFDHQTFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627019 | |
| Record name | Methyl 2-amino-3,4-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170108-07-3 | |
| Record name | Methyl 2-amino-3,4-difluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170108-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-3,4-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Investigations of Methyl 2 Amino 3,4 Difluorobenzoate
Precursor for Heterocyclic Synthesis
Amino-anthranilate esters are well-established precursors for the synthesis of a variety of heterocyclic compounds, most notably quinazolinones. chemicalbook.com The reaction of a substituted 2-aminobenzoate (B8764639) with an appropriate reagent can lead to the formation of the fused pyrimidine (B1678525) ring system characteristic of quinazolinones. These heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities. chemicalbook.com
Role as a Building Block in Organic Synthesis
The amino and ester functional groups, along with the fluorinated aromatic ring, make Methyl 2-amino-3,4-difluorobenzoate a versatile intermediate. The amino group can be acylated, alkylated, or used in cyclization reactions. The ester group can be hydrolyzed back to the carboxylic acid or converted to an amide. The fluorine atoms can influence the reactivity and properties of the final products, often enhancing metabolic stability and bioavailability in drug candidates.
Applications of Methyl 2 Amino 3,4 Difluorobenzoate in Advanced Chemical Synthesis
Incorporation into Nanomaterial Synthesis
There is currently no specific information available in the surveyed scientific literature regarding the direct incorporation of this compound into nanomaterial synthesis. However, fluorinated organic molecules, in general, are of interest in materials science. The introduction of fluorine atoms can impart unique properties to materials, such as altered electronic characteristics and hydrophobicity. It is conceivable that this compound could be used as a precursor to synthesize fluorinated ligands for surface modification of nanoparticles or as a monomer in the creation of fluorinated polymers for advanced material applications.
Compound Index
Development of Antifolate Compounds as Inhibitors of Thymidylate Synthase (via related difluorobenzoate isomer)
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. ssgcid.org Consequently, TS has long been a key target for the development of anticancer agents. nih.gov Antifolates, which are compounds that interfere with the metabolism of folic acid, represent a major class of TS inhibitors. nih.gov The development of these inhibitors has been significantly advanced by targeting the folate-binding site of the enzyme, which is believed to offer greater opportunities for designing specific inhibitors compared to the dUMP binding site. nih.gov
Synthesis of Quinazoline-Based Thymidylate Synthase Inhibitors (via related difluorobenzoate isomer)
The synthesis of quinazoline-based thymidylate synthase inhibitors often involves the construction of the core quinazolinone ring from precursor molecules that can be derived from isomers of this compound. A general synthetic strategy involves the reaction of an appropriately substituted anthranilic acid (2-aminobenzoic acid) derivative with other reagents to form the heterocyclic system. For example, a difluoroanthranilic acid can be a key starting material.
One synthetic approach to quinazolin-4(3H)-one derivatives involves the reaction of a 2-aminobenzamide (B116534) with a suitable reagent to form the pyrimidine (B1678525) ring portion of the quinazolinone. Alternatively, a 2-aminobenzoic acid can be reacted with formamide (B127407) or other one-carbon sources. The synthesis of more complex, substituted quinazolinones, such as those developed as potent TS inhibitors, often involves multi-step sequences. nih.gov For instance, a synthetic route to a series of 5-(arylthio)quinazolinones, which have shown activity as TS inhibitors, was based on the displacement of a halogen at the 5-position of a quinazolinone by various aryl thioanions. nih.gov The initial quinazolinone scaffold for such a synthesis can be prepared from a difluoroanthranilic acid, which in turn can be synthesized from a difluorobenzoate isomer.
Enzyme Modulation by Difluorobenzoate Derivatives
Derivatives of benzoic acid have been investigated for their ability to modulate the activity of various enzymes. For example, a series of substituted benzoic acid derivatives were evaluated for their inhibitory activity against Trypanosoma cruzi trans-sialidase (TcTS), a potential target for Chagas disease chemotherapy. mdpi.com In this context, difluorobenzoate derivatives represent an interesting class of compounds for exploring enzyme modulation due to the unique electronic properties conferred by the fluorine atoms.
The interaction of small molecules with enzymes can lead to either inhibition or activation of their catalytic function. For instance, certain benzodithiine derivatives, which are cyclic disulfide compounds, have been shown to modulate the activity of the redox enzyme glutathione (B108866) reductase. nih.gov This modulation is thought to occur through interaction with the active-site sulfhydryl groups of the enzyme. Given the reactivity of fluorinated aromatic compounds, difluorobenzoate derivatives could be designed to interact with specific amino acid residues in the active site of target enzymes, leading to modulation of their activity. Furthermore, prenylflavonoids have been shown to modulate the expression and activity of drug-metabolizing enzymes, and it is plausible that appropriately substituted difluorobenzoate derivatives could exhibit similar effects. mdpi.com
Investigation of Dopaminergic Modulation by Analogous Fluorinated Benzoates
The dopaminergic system is a critical regulator of numerous functions in the central nervous system (CNS), and its modulation is a key strategy for the treatment of neurological and psychiatric disorders. mdpi.com Interestingly, sodium benzoate (B1203000), a metabolite of cinnamon and a common food additive, has been shown to stimulate the production of dopamine (B1211576). nih.govnih.govresearchgate.net Specifically, it upregulates the expression of tyrosine hydroxylase, the rate-limiting enzyme in the dopamine biosynthesis pathway. nih.govnih.govresearchgate.net This effect is mediated through the activation of cAMP response element binding (CREB). nih.govresearchgate.net
Given that sodium benzoate can modulate the dopaminergic system, it is conceivable that fluorinated benzoate analogs could also exhibit such activity, potentially with altered potency or pharmacokinetic properties. The introduction of fluorine atoms into CNS drug candidates is a common strategy to enhance properties such as metabolic stability and blood-brain barrier penetration. nih.gov Therefore, fluorinated benzoates, which could be derived from precursors like this compound, are logical candidates for investigation as novel dopaminergic modulators. The fluorine substitutions could influence the binding affinity to target proteins or alter the compound's ability to cross the blood-brain barrier, thereby fine-tuning its effects on dopamine neurotransmission.
Design of Derivatives for Enhanced Biological Penetration (e.g., Blood-Brain Barrier)
A significant challenge in the development of drugs targeting the central nervous system is ensuring their ability to cross the blood-brain barrier (BBB). The strategic use of fluorine substitution is a well-documented method to address this challenge. nih.gov The small size and high electronegativity of fluorine can alter the physicochemical properties of a molecule, such as its lipophilicity and pKa, which in turn can influence its ability to penetrate the BBB. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov For derivatives that can be conceptually derived from this compound, SAR studies are crucial for optimizing their potency and selectivity as therapeutic agents.
Table 1: SAR of Bioactive Derivatives
| Compound Class | General Structure | Key SAR Findings | Reference |
|---|---|---|---|
| Quinazolinone TS Inhibitors | Quinazolinone core with various substitutions | The nature of the substituent at the 5-position is critical for activity. Arylthio groups at this position lead to potent inhibitors. | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Assessment of Cytotoxicity of this compound Analogs
A critical step in the evaluation of potential anticancer agents is the assessment of their cytotoxicity against tumor cell lines. Analogs derived from this compound, particularly those designed as enzyme inhibitors, would be subjected to such assays. For example, the quinazolinone-based thymidylate synthase inhibitors have been evaluated for their cytotoxicity against various cancer cell lines. nih.gov
In one study, a series of 5-(arylthio)quinazolinones were tested for their in vitro cytotoxicity against three human tumor cell lines: CCRF-CEM (leukemia), WiDr (colon adenocarcinoma), and ZR-75-1 (breast adenocarcinoma). nih.gov Several of these compounds exhibited significant cytotoxic effects, and importantly, the cytotoxicity was shown to be reversed by the addition of thymidine, providing evidence that the observed cell killing was due to the inhibition of thymidylate synthase. nih.gov This type of targeted cytotoxicity is a desirable feature for an anticancer drug. The specific IC₅₀ values, which represent the concentration of the drug required to inhibit cell growth by 50%, are key parameters obtained from these studies.
Table 2: Cytotoxicity Data for Related Analogs
| Cell Line | Compound Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| CCRF-CEM | 5-(Arylthio)quinazolinone | Varies with substitution | nih.gov |
| WiDr | 5-(Arylthio)quinazolinone | Varies with substitution | nih.gov |
| ZR-75-1 | 5-(Arylthio)quinazolinone | Varies with substitution | nih.gov |
| A549 (NSCLC) | 3-Methylbenzofuran derivative | 1.48 | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Interactions with Molecular Targets (e.g., Enzymes, Receptors)
Derivatives of this compound have been investigated for their potential to interact with specific biological targets, particularly enzymes involved in cell signaling and DNA repair. Research in this area has led to the identification of potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for various cellular processes, including the repair of single-strand DNA breaks.
A key development in this field is the use of this compound as a precursor for the synthesis of quinazolinone-based compounds. These derivatives have shown inhibitory activity against PARP14, a member of the PARP family that is implicated in the regulation of cellular stress responses and has emerged as a potential therapeutic target in oncology.
The synthesis of these inhibitors involves the conversion of this compound into a 2-(chloromethyl)-7,8-difluoroquinazolin-4(3H)-one scaffold. mdpi.com This core structure can then be further modified to create a variety of derivatives. While detailed structure-activity relationship (SAR) studies and specific inhibitory concentrations for a wide range of these 7,8-difluoroquinazolinone derivatives are not extensively available in publicly accessible literature, the foundational patent highlights their potential as PARP14 inhibitors. mdpi.com
For context, the broader class of quinazolinone derivatives has been widely explored for PARP inhibition. For instance, various 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their ability to inhibit PARP enzymes. In some cases, compounds with a 2-substituted tertiary amine with an S-ethyl spacer have demonstrated notable PARP inhibitory activity. researchgate.net Furthermore, other research into 4-hydroxyquinazoline (B93491) derivatives has yielded compounds with significant inhibitory effects against PARP1, with IC50 values in the nanomolar range. One such compound, referred to as B1, exhibited an IC50 of 63.81 ± 2.12 nM against PARP1. mdpi.com
Compound-Target Interaction Data
| Compound | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| Compound B1 (a 4-Hydroxyquinazoline derivative) | PARP1 | 63.81 ± 2.12 nM | mdpi.com |
This table includes data for a related quinazolinone derivative to illustrate the inhibitory potential of this class of compounds. Specific IC50 values for derivatives of this compound are not publicly available.
Intermolecular Interactions and Solid State Chemistry of Methyl 2 Amino 3,4 Difluorobenzoate
Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structures
Although a crystal structure for methyl 2-amino-3,4-difluorobenzoate has not been reported in the Cambridge Structural Database, extensive single-crystal X-ray diffraction studies have been conducted on its isomers, such as ethyl 4-amino-3,5-difluorobenzoate. nih.goviucr.org Such studies are crucial for determining the precise molecular geometry, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.
For ethyl 4-amino-3,5-difluorobenzoate, X-ray diffraction revealed a structure where the molecules are interconnected through a network of non-covalent interactions. nih.goviucr.org It is anticipated that this compound would exhibit a similarly complex packing arrangement, governed by the interplay of hydrogen bonding, π-stacking, and interactions involving the fluorine atoms. The relative positions of the amino, ester, and difluoro substituents on the benzene (B151609) ring would be the primary determinant of the specific supramolecular architecture.
A comparative look at methyl 2-amino-3,4,5,6-tetrafluorobenzoate shows that in its crystal structure, an intramolecular N—H⋯O hydrogen bond is formed, and intermolecular N—H⋯O hydrogen bonds create one-dimensional chains. nih.gov This suggests that similar intramolecular and intermolecular hydrogen bonding motifs are highly probable in this compound.
Table 1: Crystallographic Data for a Related Compound: Ethyl 4-amino-3,5-difluorobenzoate
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₉F₂NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5345 (4) |
| b (Å) | 13.9873 (8) |
| c (Å) | 9.0180 (5) |
| β (°) | 108.973 (2) |
| Volume (ų) | 898.34 (9) |
| Z | 4 |
Data sourced from a study on ethyl 4-amino-3,5-difluorobenzoate. iucr.org
Analysis of Hydrogen Bonding Networks (N—H⋯O, O—H⋯O, C—H⋯O, C—H⋯F, N—H⋯F)
The presence of an amino group (a hydrogen bond donor) and an ester group (a hydrogen bond acceptor) in this compound makes hydrogen bonding a dominant force in its crystal packing. Based on analogous structures, a variety of hydrogen bonds are expected to be observed.
In the crystal structure of ethyl 4-amino-3,5-difluorobenzoate, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.goviucr.org Specifically, the amino group's hydrogen atoms form hydrogen bonds with the carbonyl oxygen of the ester group of an adjacent molecule. Similar N—H⋯O interactions are expected to be a key feature in the crystal structure of this compound.
Table 2: Potential Hydrogen Bond Interactions in this compound (based on analogues)
| Donor-H···Acceptor | Type | Expected Role |
|---|---|---|
| N—H⋯O | Intermolecular | Formation of chains or sheets |
| N—H⋯O | Intramolecular | Planarization of the molecule |
| C—H⋯O | Intermolecular | Stabilization of 3D network |
| N—H⋯F | Intermolecular | Contribution to crystal packing |
| C—H⋯F | Intermolecular | Weak interactions influencing packing |
This table is predictive, based on observed interactions in closely related structures like ethyl 4-amino-3,5-difluorobenzoate. nih.goviucr.org
π-Stacking Interactions in the Crystal Lattice
Aromatic rings, such as the difluorinated phenyl ring in this compound, are capable of engaging in π–π stacking interactions. These interactions, which involve the stacking of aromatic rings in a parallel or offset fashion, are a significant cohesive force in the solid state of many aromatic compounds.
In the crystal structure of ethyl 4-amino-3,5-difluorobenzoate, π–π stacking interactions are observed, with interplanar distances between phenyl rings of 3.325 (3) Å and distances between ring centroids of 3.490 (3) Å. iucr.org These values are indicative of significant π-stacking. It is highly probable that the crystal structure of this compound would also exhibit π-stacking, with the electron-withdrawing fluorine atoms modulating the quadrupole moment of the aromatic ring and influencing the geometry of the stacking.
Supramolecular Aggregation and Two-Dimensional Network Formation
The combination of hydrogen bonding and π-stacking interactions often leads to the formation of extended supramolecular assemblies. In related aminobenzoates, these interactions result in the formation of one-dimensional chains or two-dimensional sheets.
For instance, in methyl 2-amino-3,4,5,6-tetrafluorobenzoate, intermolecular N—H⋯O hydrogen bonds lead to the formation of one-dimensional chains along the b-axis of the unit cell. nih.gov In the case of ethyl 4-amino-3,5-difluorobenzoate, the interplay of N—H⋯O hydrogen bonds and π-stacking interactions also results in the formation of chains. iucr.org It is plausible that this compound would similarly form at least one-dimensional chains through N—H⋯O hydrogen bonds, with further aggregation into two- or three-dimensional networks facilitated by weaker interactions like C—H⋯F and π-stacking.
Influence of Fluorine Substituents on Crystal Packing and Intermolecular Forces
Fluorine substituents have a profound effect on the crystal packing of organic molecules. Their high electronegativity and the polarity of the C-F bond can lead to the formation of C—H⋯F and N—H⋯F hydrogen bonds, as well as other dipole-dipole interactions. Furthermore, the substitution of hydrogen with fluorine alters the quadrupole moment of the benzene ring, which in turn affects the nature of the π–π stacking interactions.
In the case of ethyl 4-amino-3,5-difluorobenzoate, the fluorine atoms in the ortho positions relative to the amino group are involved in N—H⋯F short contacts. iucr.org The specific placement of the fluorine atoms in this compound (ortho and meta to the amino group) will uniquely dictate the available sites for such interactions, thereby distinguishing its crystal packing from that of its isomers. The steric interactions involving the fluorine atoms can also lead to distortions in bond angles within the phenyl ring. iucr.org
Quinoid Character of Phenyl Rings in Related Amino-Difluorobenzoates
In aminobenzoates with a para-relationship between the electron-donating amino group and an electron-withdrawing group, the phenyl ring can exhibit a degree of quinoid character. This is characterized by a shortening of the C2-C3 and C5-C6 bonds and a lengthening of the C1-C2, C3-C4, C4-C5, and C6-C1 bonds relative to a typical benzene ring.
Studies on ethyl 4-amino-3,5-difluorobenzoate have shown that the molecules demonstrate a quinoid character of the phenyl rings. nih.goviucr.org This is attributed to the para-position of the donor amino group and the acceptor ester group. Although the amino and ester groups in this compound are not in a para-relationship, the combined electron-withdrawing effects of the fluorine atoms and the ester group, along with the electron-donating amino group, may still induce some degree of bond length alternation and quinoidal character in the phenyl ring.
Advanced Research Directions and Future Perspectives for Methyl 2 Amino 3,4 Difluorobenzoate
Chemo- and Regioselective Synthesis of Novel Derivatives
The strategic placement of amino and fluorine substituents on the aromatic ring of Methyl 2-Amino-3,4-difluorobenzoate provides a powerful tool for directing further chemical modifications. The amino group, a well-known directing group, can facilitate ortho- and para-selective reactions. In the context of this compound, the positions adjacent to the amino group are already substituted, thus influencing the regioselectivity of further reactions.
Research has shown that the amino group can coordinate with metal catalysts, such as palladium, to direct C-H activation to specific positions on the aromatic ring. This approach allows for the controlled introduction of new functional groups, leading to the synthesis of a diverse range of novel derivatives. The fluorine atoms also play a crucial role in modulating the electronic properties of the benzene (B151609) ring, further influencing the chemo- and regioselectivity of synthetic transformations. The development of new synthetic methodologies that exploit these inherent properties is a key area of ongoing research.
Exploration of New Catalytic Applications
While primarily utilized as a synthetic intermediate, the inherent properties of this compound and its derivatives suggest potential applications in catalysis. The presence of both a Lewis basic amino group and electron-withdrawing fluorine atoms could allow for the design of novel organocatalysts or ligands for metal-catalyzed reactions.
Anthranilic acid and its derivatives are known to form complexes with transition metals, and these complexes have shown catalytic activity in various reactions. google.com The fluorine atoms in this compound could enhance the stability and catalytic performance of such metal complexes. Future research may focus on synthesizing and evaluating the catalytic potential of these fluorinated anthranilate complexes in reactions such as cross-coupling, hydrogenation, and asymmetric synthesis.
Development of Advanced Medicinal Chemistry Agents
A significant area of research for this compound lies in medicinal chemistry, where it serves as a key starting material for the synthesis of biologically active compounds. The incorporation of fluorine atoms into drug molecules is a well-established strategy to enhance their metabolic stability, bioavailability, and binding affinity. up.ac.zayoutube.com
Notably, this compound is a crucial intermediate in the synthesis of quinazolinone-based inhibitors of Poly(ADP-ribose) polymerase 14 (PARP14). rsc.orgacs.orgacs.orgijpsjournal.com PARP14 is a protein implicated in the progression of various cancers, making its inhibitors promising therapeutic agents. The synthesis of these inhibitors involves the reaction of this compound to form the core quinazolinone scaffold.
Beyond PARP inhibitors, the unique structural features of this compound make it an attractive scaffold for the development of other advanced medicinal chemistry agents. Anthranilic acid derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ijpsjournal.commdpi.comnih.gov The difluoro substitution in this compound offers a unique opportunity to modulate the pharmacological properties of these known pharmacophores.
Applications in Materials Science
The electronic properties of fluorinated aromatic compounds make them promising candidates for applications in materials science, particularly in the field of organic electronics. The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule, which can facilitate electron injection and improve the stability of organic electronic devices. rsc.org
While specific applications of this compound in materials science are not yet widely reported, its structure suggests potential for the development of novel organic materials. For instance, it could be used as a building block for the synthesis of fluorinated polymers or small molecules with interesting photophysical or electronic properties. The development of photoswitchers and organic ferroelectrics often relies on molecules with specific electronic and structural characteristics, and the unique combination of functional groups in this compound could be exploited in the design of such materials.
In-depth Mechanistic Studies of Biological Activities
To fully exploit the therapeutic potential of derivatives of this compound, in-depth mechanistic studies are crucial. While its role in the synthesis of PARP14 inhibitors is established, a deeper understanding of the structure-activity relationships and the molecular interactions of these inhibitors with their target is an active area of research.
Furthermore, as new derivatives with different biological activities are synthesized, detailed mechanistic investigations will be necessary to elucidate their modes of action. This could involve studies on their interactions with other enzymes or receptors, their effects on cellular signaling pathways, and their metabolic fate. Such studies are essential for the rational design of more potent and selective therapeutic agents. For instance, studies on the biodehalogenation of fluorinated anilines have shown that the metabolic pathways can be complex and dependent on the substitution pattern. rsc.org
Sustainable Synthetic Approaches for this compound Production
The increasing demand for fluorinated building blocks in various industries necessitates the development of sustainable and environmentally friendly synthetic methods. Traditional chemical synthesis often relies on harsh reagents and organic solvents, leading to environmental concerns. repec.org
Future research will likely focus on developing "green" synthetic routes for the production of this compound. This could involve the use of biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions. repec.orgmdpi.com Another approach is the use of greener solvents, such as natural deep eutectic solvents (NADES), which are less toxic and more environmentally benign than traditional organic solvents. jsynthchem.com The development of catalytic methods that minimize waste and energy consumption is also a key aspect of sustainable chemistry. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. beilstein-journals.orgvapourtec.com These advantages include improved safety, better process control, higher yields, and the potential for automation. bohrium.com
The integration of the synthesis of this compound and its derivatives with flow chemistry platforms is a promising future direction. up.ac.zaeurekalert.org This would allow for a more efficient and scalable production process. Automated synthesis platforms, which can perform multiple reactions in a programmed sequence, could further accelerate the discovery and optimization of new derivatives with desired properties. bohrium.com The development of robust and reliable flow chemistry protocols for the synthesis of fluorinated compounds is an active area of research that will undoubtedly impact the future production of this compound. beilstein-journals.orgvapourtec.com
Q & A
Q. What are the recommended synthetic routes for Methyl 2-Amino-3,4-difluorobenzoate, and how do substituent positions influence yield?
- Methodological Answer : this compound can be synthesized via esterification of 2-amino-3,4-difluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). The fluorine and amino groups’ positions on the benzene ring significantly affect reactivity:
- Fluorine substituents reduce electron density, slowing esterification but improving regioselectivity .
- Amino groups require protection (e.g., acetylation) to prevent side reactions during synthesis .
Optimization Table :
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 65–70 | >95 |
| HCl | 70 | 50–55 | 90 |
Q. How can NMR and HPLC be used to characterize this compound?
- Methodological Answer :
- ¹H NMR : The amino proton (NH₂) appears as a broad singlet at δ 5.8–6.2 ppm, while aromatic protons split into doublets or triplets due to fluorine coupling (δ 6.9–7.5 ppm). Methoxy groups resonate at δ 3.8–4.0 ppm .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time typically falls between 8–10 minutes .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from rotamers (due to restricted rotation of the ester group) or residual solvents . Strategies include:
- Variable Temperature NMR : Identify rotameric splitting by cooling samples to –40°C .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions ([M+H]⁺ expected at m/z 202.08) to rule out impurities .
Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show:
- Fluorine’s electron-withdrawing effect increases electrophilicity at the para position, favoring SNAr reactions.
- Amino group conjugation stabilizes transition states, reducing activation energy by ~15 kcal/mol compared to non-amino analogs .
Q. What are the challenges in assessing this compound’s bioactivity in enzyme inhibition studies?
- Methodological Answer :
- False positives may occur due to compound aggregation. Use dynamic light scattering (DLS) to confirm colloidal stability .
- Fluorine’s lipophilicity enhances membrane permeability but may reduce solubility. Optimize with co-solvents (e.g., DMSO ≤1% v/v) .
Comparative and Stability Studies
Q. How does this compound’s stability compare to its ethyl ester analog?
- Methodological Answer :
- Methyl ester : Degrades by 5% after 30 days at 4°C (dark), but hydrolyzes rapidly above pH 7.
- Ethyl ester : More stable in basic conditions (10% degradation at pH 8) but requires –20°C for long-term storage .
Recommendation : Use methyl derivatives for short-term assays and ethyl analogs for prolonged studies.
Q. What synthetic modifications improve this compound’s applicability in peptide coupling?
- Methodological Answer :
- Protection of the amino group with Boc (tert-butoxycarbonyl) enables compatibility with carbodiimide coupling agents (e.g., EDC/HOBt) .
- Fluorine-directed ortho substitution enhances regioselectivity in Suzuki-Miyaura cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
